![molecular formula C7H8BrNO B1340262 (5-Bromo-4-methylpyridin-3-yl)methanol CAS No. 351458-17-8](/img/structure/B1340262.png)
(5-Bromo-4-methylpyridin-3-yl)methanol
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Overview
Description
“(5-Bromo-4-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “(5-Bromo-4-methylpyridin-3-yl)methanol” is 1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 . This indicates the presence of a bromine atom, a methyl group, and a hydroxyl group attached to a pyridine ring.Physical And Chemical Properties Analysis
“(5-Bromo-4-methylpyridin-3-yl)methanol” is a solid at room temperature .Scientific Research Applications
Organic Synthesis
(5-Bromo-4-methylpyridin-3-yl)methanol: is often used as an intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds through palladium-catalyzed Suzuki cross-coupling reactions .
Pharmaceutical Research
This compound serves as a precursor in the synthesis of pharmaceuticals. For example, it is an important intermediate for the production of rupatadine, which is used to treat seasonal and allergic rhinitis .
Material Science
In material science, (5-Bromo-4-methylpyridin-3-yl)methanol could be involved in the development of new materials, such as meso-substituted ABCD-type porphyrins, which have applications in photodynamic therapy and solar energy conversion .
Catalysis
The compound may also find use in catalysis research, particularly in reactions that involve nickel-catalyzed cross-coupling with potassium aryl- and heteroaryl trifluoroborates .
Safety and Hazards
This compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Bromopyridines, a class of compounds to which (5-bromo-4-methylpyridin-3-yl)methanol belongs, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Mode of Action
As a bromopyridine, it likely acts as a reagent in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom in (5-Bromo-4-methylpyridin-3-yl)methanol would be replaced by an organoboron reagent in the presence of a palladium catalyst .
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These compounds could then participate in numerous biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
As a small organic molecule, it might be expected to have reasonable bioavailability, but this would depend on many factors including its solubility, stability, and the presence of appropriate transport mechanisms in the body .
Result of Action
Given its potential role in Suzuki-Miyaura cross-coupling reactions, it could contribute to the synthesis of a wide variety of organic compounds . The effects of these compounds would depend on their specific structures and properties .
Action Environment
The action, efficacy, and stability of (5-Bromo-4-methylpyridin-3-yl)methanol can be influenced by various environmental factors . For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the nature of the catalyst . Additionally, the compound’s stability could be influenced by factors such as pH, temperature, and exposure to light or oxygen .
properties
IUPAC Name |
(5-bromo-4-methylpyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFXMNLXDXWMOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587388 |
Source
|
Record name | (5-Bromo-4-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351458-17-8 |
Source
|
Record name | (5-Bromo-4-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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